molecular formula C15H14FN5O2 B2571039 8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-21-9

8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2571039
CAS RN: 872839-21-9
M. Wt: 315.308
InChI Key: QNFPPOZIBFZEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a complex organic molecule. It has a molecular formula of C21H16FN5O2 and a molecular weight of 389.4 g/mol . The IUPAC name for this compound is 7-(4-fluorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a fluorophenyl group and a purine dione group .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 62.8 Ų and a XLogP3-AA value of 3.9 . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound is covalently bonded and has a complexity of 664 .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential as a selective Acetylcholinesterase (AChE) inhibitor . AChE inhibitors are a class of compounds that can help manage symptoms of Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. Research suggests that derivatives of this compound could be promising candidates for treating Alzheimer’s due to their selective inhibitory effects and neuroprotective properties .

Flame Retardancy in Materials

The fluorophenyl group within the compound’s structure can be utilized to enhance the flame retardancy of materials . When incorporated into epoxy resins, it can significantly improve their flame resistance, making them suitable for advanced electronic materials where fire safety is crucial. The compound helps in the formation of a dense char layer upon combustion, which acts as a barrier against heat and fuel penetration .

Tyrosinase Inhibition

Derivatives of this compound have been explored as inhibitors of tyrosinase, an enzyme involved in melanin production . Excessive melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, these derivatives could potentially be used to treat conditions like melasma or age spots, providing a cosmetic application in addition to therapeutic uses .

Antifungal Applications

The compound’s structure allows for the synthesis of derivatives with antifungal properties. These derivatives can be designed to target specific fungal pathogens, offering a new avenue for antifungal drug development .

Dielectric Property Enhancement

In the field of electronics, the compound can be modified to improve the dielectric properties of materials . This is particularly valuable in the development of insulating materials for electronic components, where controlling dielectric constant and loss is essential for efficient operation .

Neuroprotective Effects

Studies have indicated that certain derivatives of this compound can exert neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases, where protecting nerve cells from damage is a key therapeutic goal .

Future Directions

The potential antidepressant and anxiolytic effects of this compound suggest that it could be a promising area for future research . Further studies could explore its mechanism of action, potential therapeutic applications, and safety profile.

properties

IUPAC Name

6-(4-fluorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c1-18-12-11(13(22)19(2)15(18)23)21-8-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPPOZIBFZEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.